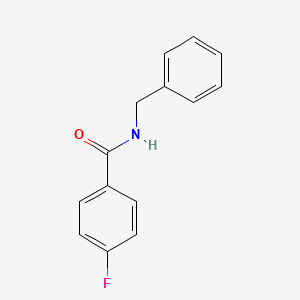
N-benzyl-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-4-fluorobenzamide is a useful research compound. Its molecular formula is C14H12FNO and its molecular weight is 229.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Properties : N-benzyl-4-fluorobenzamide has been investigated for its potential antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research indicates that this compound exhibits anticancer properties, possibly through mechanisms that involve the modulation of specific cellular pathways.
2. Drug Development
- Lead Compound : this compound serves as a lead compound in drug discovery due to its favorable binding affinity towards biological targets. Its unique structure allows for modifications that can enhance efficacy and reduce side effects .
- Pharmacokinetic Studies : The fluorine atom enhances lipophilicity, improving membrane permeability and bioavailability, which are critical factors in drug design .
Table 1: Summary of Research Findings on this compound
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-benzyl-4-fluorobenzamide, and how can reaction conditions influence yield?
this compound is typically synthesized via coupling 4-fluorobenzoyl chloride with benzylamine under basic conditions (e.g., triethylamine in dichloromethane). Key factors include stoichiometric control of the acyl chloride and amine, reaction temperature (0–25°C), and inert atmosphere to minimize side reactions. Post-reaction purification via recrystallization or column chromatography is critical for high purity (>95%). Scaling reactions to >100 mmol requires careful hazard analysis, as highlighted in multi-step protocols for analogous benzamides .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity (e.g., fluorine-induced deshielding in aromatic protons).
- HPLC-MS : Validates purity and molecular weight (e.g., [M+H]+ ion at m/z 244.1).
- X-ray Crystallography : Resolves stereoelectronic effects of the fluorine substituent, though crystallization may require slow evaporation from ethanol .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
The electron-withdrawing fluorine at the para position activates the benzamide ring for electrophilic substitution but deactivates it toward nucleophilic attack. In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the fluorine’s ortho-directing effect can guide regioselectivity. Computational studies (DFT) suggest its meta-position relative to the amide group stabilizes transition states via resonance .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in IC50 values or receptor-binding affinities often arise from:
- Purity variability : Impurities >5% (e.g., unreacted benzylamine) can skew bioassays.
- Assay conditions : Solvent polarity (DMSO vs. aqueous buffer) impacts solubility and ligand-receptor interactions. Rigorous batch-to-batch analytical validation (HPLC, LC-MS) and standardized assay protocols (e.g., fixed DMSO concentration ≤1%) are essential .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate fluorinated benzamide analogs?
Q. What computational methods predict the pharmacokinetic profile of this compound?
Tools like SwissADME or ADMETLab estimate:
- LogP : ~2.1 (moderate lipophilicity).
- TPSA : ~40 Ų (moderate permeability).
- CYP inhibition : High risk for CYP2C9 due to fluorine’s electron-withdrawing effects. Molecular dynamics simulations (e.g., GROMACS) further assess binding stability in target proteins .
Q. Why do reproducibility issues arise in scaling up synthetic protocols for fluorinated benzamides?
Batch-dependent outcomes often stem from:
- Solvent choice : Polar aprotic solvents (DMF, THF) may trap intermediates, reducing yield.
- Temperature gradients : Exothermic reactions require precise cooling in large-scale setups.
- Catalyst degradation : Pd catalysts may aggregate, necessitating ligand optimization (e.g., XPhos) .
Q. Notes
- Methodological Rigor : Emphasizes hazard analysis, reproducibility frameworks, and validation against contradictory data.
- Advanced Tools : Integrates DFT, docking, and SAR tables for interdisciplinary depth.
Properties
Molecular Formula |
C14H12FNO |
|---|---|
Molecular Weight |
229.25 g/mol |
IUPAC Name |
N-benzyl-4-fluorobenzamide |
InChI |
InChI=1S/C14H12FNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI Key |
XCRBOSJQBAFSMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















